

Introduction to caspases and their substrates.

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An In-depth Technical Guide to Caspases and Their Substrates for Researchers, Scientists, and Drug Development Professionals.

Introduction to Caspases

Caspases, or cysteine-aspartic proteases, are a family of enzymes that play essential roles in programmed cell death (apoptosis), inflammation, and other physiological processes. These enzymes are characterized by a cysteine residue in their active site that cleaves target proteins specifically after an aspartic acid residue. Their activity is tightly regulated, as uncontrolled activation can lead to detrimental consequences such as neurodegenerative diseases, autoimmune disorders, and cancer.

Classification of Caspases

Caspases are broadly categorized into two main groups based on their function: initiator caspases and executioner caspases. A third group, inflammatory caspases, is also recognized for its role in inflammation.

- **Initiator Caspases:** These include caspase-2, -8, -9, and -10. They are activated upstream in response to specific death signals and are responsible for activating the executioner caspases.
- **Executioner Caspases:** This group includes caspase-3, -6, and -7. Once activated by initiator caspases, they are responsible for the cleavage of a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

- **Inflammatory Caspases:** This group, which includes caspase-1, -4, -5, and -12 (in mice), is primarily involved in the maturation of pro-inflammatory cytokines such as pro-interleukin-1 β and pro-interleukin-18.

Caspase Substrates

The cleavage of specific substrates by executioner caspases is the central event that executes the apoptotic program. These substrates are diverse and their cleavage leads to the systematic dismantling of the cell.

Table 1: Key Caspase Substrates and their Functions

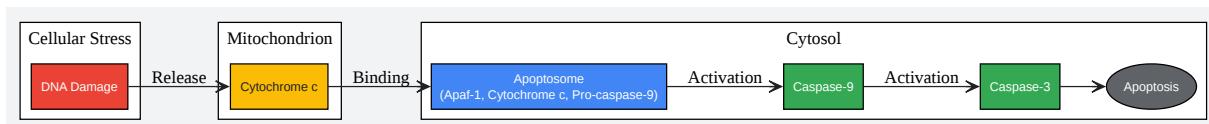
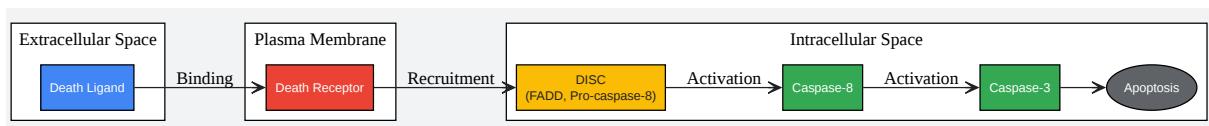
Substrate	Cleavage Site	Function of Uncleaved Protein	Consequence of Cleavage
PARP-1	DEVD	DNA repair and genomic stability	Inactivation of DNA repair
Lamin A/B	VEID	Nuclear envelope integrity	Nuclear shrinkage and fragmentation
ICAD/DFF45	DEVD	Inhibitor of Caspase- Activated DNase (CAD)	Activation of CAD, leading to DNA fragmentation
Gelsolin	DEVD	Actin filament severing and capping	Uncontrolled actin polymerization and membrane blebbing
Rock-1	DEVD	Regulation of cell shape and motility	Constitutive activation, leading to membrane blebbing
p21-activated kinase 2 (PAK2)	DEVD	Regulation of cell motility and cytoskeletal dynamics	Constitutive activation, contributing to morphological changes

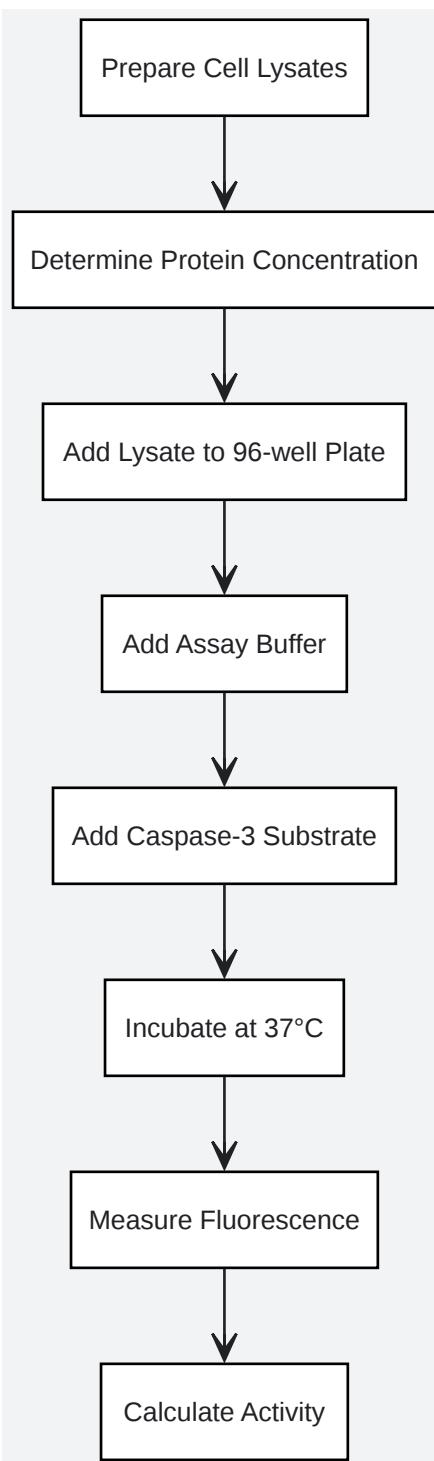
Caspase Signaling Pathways

Caspase activation is a tightly controlled process that occurs through distinct signaling pathways. The two major pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to their corresponding cell surface death receptors (e.g., Fas, TNFR1). This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated through proximity-induced dimerization. Activated caspase-8 then directly activates executioner caspases.





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